molecular formula C24H27N5O4 B12935040 Phe-His-Phe

Phe-His-Phe

Cat. No.: B12935040
M. Wt: 449.5 g/mol
InChI Key: FINLZXKJWTYYLC-ACRUOGEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phe-His-Phe is a synthetic tripeptide of significant interest in biochemical and nanomedical research due to the functional properties of its constituent amino acids. The central Histidine (His) residue can act as an acid-base catalyst or a metal chelator in various biochemical contexts . The Phenylalanine (Phenylalanine, Phe) residues are known for their ability to drive molecular self-assembly through strong pi-pi stacking interactions, a phenomenon extensively studied in the related "Phe-Phe" motif . This combination of catalytic potential and self-assembly propensity makes this compound a valuable compound for researchers investigating the fundamentals of peptide self-organization, the development of novel bio-inspired nanomaterials, and the design of minimalist enzyme mimics or catalysts . The peptide is provided as a high-purity, lyophilized solid to ensure reproducible results in your experimental workflows. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H27N5O4

Molecular Weight

449.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C24H27N5O4/c25-19(11-16-7-3-1-4-8-16)22(30)28-20(13-18-14-26-15-27-18)23(31)29-21(24(32)33)12-17-9-5-2-6-10-17/h1-10,14-15,19-21H,11-13,25H2,(H,26,27)(H,28,30)(H,29,31)(H,32,33)/t19-,20-,21-/m0/s1

InChI Key

FINLZXKJWTYYLC-ACRUOGEOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N

Origin of Product

United States

Synthetic Methodologies for Phe His Phe and Analogues

Chemical Synthesis Approaches

Chemical synthesis of peptides like Phe-His-Phe primarily relies on the stepwise formation of amide (peptide) bonds between constituent amino acids. This requires the strategic use of protecting groups for the α-amino and side-chain functional groups to prevent unwanted side reactions and ensure the correct sequence assembly.

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, is a cornerstone of modern peptide synthesis due to its efficiency and amenability to automation. wikipedia.org In SPPS, the peptide chain is assembled sequentially while one end is covalently attached to an insoluble polymer support (resin). wikipedia.orgmdpi.org This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing. mdpi.org

The synthesis of this compound via SPPS would typically proceed in the C-terminal to N-terminal direction. The general cycle involves:

Attachment of the C-terminal amino acid: The first amino acid, Phenylalanine (Phe), is anchored to the solid support. This is usually achieved by linking its carboxyl group to a functionalized resin.

Deprotection: The α-amino protecting group of the resin-bound Phe is removed. The most common protecting groups used in SPPS are the acid-labile tert-butyloxycarbonyl (Boc) group or the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Coupling: The next amino acid in the sequence, Histidine (His), with its α-amino group protected and its side chain (imidazole ring) also suitably protected, is activated and coupled to the free amino group of the resin-bound Phe.

Repetition: The deprotection and coupling steps are repeated with the final amino acid, Phenylalanine (Phe).

Cleavage: Once the tripeptide sequence is fully assembled, it is cleaved from the solid support, and all protecting groups are removed, typically in a single step using a strong acid like trifluoroacetic acid (TFA).

The choice of protecting groups for the side chain of Histidine is critical to prevent side reactions. Common protecting groups for the imidazole (B134444) ring include the trityl (Trt) and tosyl (Tos) groups.

StepActionReagents/Conditions
1Attachment of Fmoc-Phe-OH to resinDIC/HOBt or HBTU/DIPEA
2Fmoc deprotection20% piperidine (B6355638) in DMF
3Coupling of Fmoc-His(Trt)-OHDIC/HOBt or HBTU/DIPEA
4Fmoc deprotection20% piperidine in DMF
5Coupling of Fmoc-Phe-OHDIC/HOBt or HBTU/DIPEA
6Final Fmoc deprotection20% piperidine in DMF
7Cleavage and side-chain deprotectionTFA/scavengers (e.g., water, TIS)

Solution-phase peptide synthesis, also known as classical synthesis, involves carrying out the reactions in a homogeneous solution. libretexts.orgnih.gov While it can be more labor-intensive than SPPS due to the need for purification after each step, it remains a valuable method, particularly for large-scale synthesis or for peptides that are difficult to prepare on a solid phase. libretexts.orgnih.gov

The synthesis of this compound in solution can be performed by either a stepwise or a fragment condensation approach. In a stepwise approach, protected amino acids are added one by one. For example, protected Phenylalanine is coupled with protected Histidine to form a dipeptide. After purification and selective deprotection, this dipeptide is then coupled with another protected Phenylalanine to yield the tripeptide.

Fragment condensation would involve synthesizing protected dipeptides, such as Phe-His and then coupling this fragment with a protected Phenylalanine. This approach can be more efficient for longer peptides. A key challenge in solution-phase synthesis is the prevention of racemization during the coupling steps. The use of appropriate coupling reagents and reaction conditions is crucial to maintain stereochemical integrity.

The precise assembly of the this compound sequence relies on the orthogonal protection strategy. This strategy employs protecting groups that can be removed under different chemical conditions, allowing for the selective deprotection of one functional group while others remain protected.

For the this compound sequence, the assembly would proceed as follows:

Step 1: The C-terminal Phenylalanine is protected at its amino group (e.g., with Boc) and its carboxyl group is activated.

Step 2: The central Histidine is protected at its amino group (e.g., with Fmoc) and its side chain. It is then coupled with the activated C-terminal Phenylalanine.

Step 3: The N-terminal Phenylalanine is protected at its amino group (e.g., with Boc) and its carboxyl group is activated.

Step 4: The protecting group on the amino group of the dipeptide (e.g., Fmoc) is selectively removed.

Step 5: The activated N-terminal Phenylalanine is coupled to the deprotected dipeptide to form the fully protected tripeptide.

Step 6: Finally, all protecting groups are removed to yield the free tripeptide, this compound.

The sequence of amino acids significantly influences the properties and assembly of the resulting peptide. The presence of two hydrophobic Phenylalanine residues flanking a polar Histidine residue in this compound can lead to specific conformational preferences and self-assembly behaviors. nih.gov

Enzymatic Synthesis and Biocatalytic Routes for Peptide Formation

Enzymatic synthesis of peptides offers several advantages over chemical methods, including mild reaction conditions, high stereospecificity, and the avoidance of toxic reagents and protecting groups. Proteases, which naturally catalyze the hydrolysis of peptide bonds, can be used in reverse to form peptide bonds under specific conditions.

The synthesis can be either thermodynamically or kinetically controlled. In a thermodynamically controlled synthesis, the equilibrium of the hydrolysis reaction is shifted towards synthesis, for example, by using a water-miscible organic solvent or by precipitation of the product. In a kinetically controlled synthesis, an activated acyl donor (e.g., an amino acid ester) is used, and the enzyme catalyzes the transfer of the acyl group to an amino component.

For the synthesis of this compound, a specific protease could be used to couple the amino acids sequentially. For instance, Phenylalanine dehydrogenase has been utilized for the synthesis of L-phenylalanine from its corresponding oxo-analogue. nih.gov While direct enzymatic synthesis of the entire this compound tripeptide might require specific enzymes, chemoenzymatic approaches that combine chemical and enzymatic steps are also a powerful strategy.

Synthesis of Structural Analogues and Isosteres of this compound

Structural analogues of this compound are created by modifying the peptide backbone or the amino acid side chains. These modifications can enhance stability, improve biological activity, or provide tools for studying peptide-protein interactions. Isosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound.

Phosphinic pseudopeptides are analogues in which a peptide bond (-CO-NH-) is replaced by a non-hydrolyzable phosphinate moiety (-P(O)(OH)-CH₂-). nih.govnih.gov This modification mimics the tetrahedral transition state of peptide bond hydrolysis, making these compounds potent inhibitors of proteases, particularly metalloproteases. nih.govresearchgate.net

The synthesis of a phosphinic pseudopeptide analogue of this compound, for example, Phe-ψ[P(O)(OH)CH₂]-His-Phe, would involve the synthesis of a phosphinic dipeptide analogue of Phe-His, followed by coupling to Phenylalanine. The key step is the formation of the P-C bond. A common method is the phospha-Michael addition of an N-protected α-amino-H-phosphinic acid (or its ester) to an α,β-unsaturated ester. nih.gov

The general synthetic route involves:

Preparation of the N-protected α-amino-H-phosphinic acid corresponding to Phenylalanine.

Michael addition of this phosphinic acid to a suitable acrylate (B77674) derivative that will form the Histidine part of the analogue.

Coupling of the resulting phosphinic pseudodipeptide with Phenylalanine using standard peptide coupling methods.

Hydroxyethylene Isosteres

The replacement of a scissile amide bond with a hydroxyethylene isostere represents a key strategy in the design of peptidomimetics, particularly for inhibitors of aspartic proteases. This modification introduces a stable, non-hydrolyzable surrogate that mimics the tetrahedral transition state of peptide bond hydrolysis. The synthesis of a this compound analogue incorporating a hydroxyethylene isostere between the Phenylalanine and Histidine residues, denoted as Phe-ψ[CH(OH)CH₂]-His-Phe, necessitates a multi-step, convergent approach. This strategy involves the synthesis of a central dipeptide isostere core, followed by coupling with the additional amino acid residue.

A plausible synthetic route can be adapted from established methodologies for similar tripeptide isosteres. The synthesis would commence with the preparation of a protected Phenylalanine-derived epoxide. This can be achieved from N-protected L-phenylalaninal through a Corey-Chaykovsky reaction to stereoselectively form the desired epoxide.

Simultaneously, the N-terminal protected Phenylalanine is coupled to a protected Histidine methyl ester using standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. The imidazole side chain of Histidine requires protection to prevent side reactions during coupling. The trityl (Trt) group is a suitable choice as it is stable under the coupling conditions and can be removed later under acidic conditions that are compatible with other protecting groups. peptide.comcreative-peptides.comnbinno.com

The subsequent key step involves the regioselective opening of the Phenylalanine-derived epoxide with the organocuprate derived from the protected Histidine component. This reaction establishes the core hydroxyethylene linkage with the desired stereochemistry. Following the successful coupling to form the protected Phe-ψ[CH(OH)CH₂]-His dipeptide isostere, the terminal protecting groups are selectively removed to allow for the final coupling step.

The N-terminal protecting group of the dipeptide isostere is removed, and the resulting free amine is then coupled with a C-terminally protected Phenylalanine residue. This final coupling can be achieved using standard solution-phase peptide synthesis protocols. Global deprotection of all remaining protecting groups yields the target Phe-ψ[CH(OH)CH₂]-His-Phe tripeptide analogue.

Detailed Research Findings:

While a specific synthetic protocol for Phe-ψ[CH(OH)CH₂]-His-Phe is not extensively detailed in the literature, the described convergent strategy is based on well-documented transformations used for the synthesis of other hydroxyethylene isostere-containing peptides. For instance, the stereoselective synthesis of Boc-Phe-ψ[CH(OH)CH₂]-Phe has been accomplished using Evans chiral aldol (B89426) condensation chemistry, illustrating a reliable method for constructing the hydroxyethylene core. nih.gov The synthesis of a tripeptide derivative containing the Phe-Arg hydroxyethylene dipeptide isostere has also been reported, further validating the feasibility of incorporating this isostere into larger peptide chains.

The choice of protecting groups is critical for the successful synthesis of the this compound analogue. For the Histidine residue, N-Trityl protection is often employed in Fmoc-based solid-phase peptide synthesis to shield the imidazole side chain from undesired reactions. nbinno.com In a solution-phase synthesis, other protecting groups such as benzyloxymethyl (Bom) or tosyl (Tos) for the imidazole ring, and Boc or Cbz for the α-amino group, are commonly used. peptide.com

The characterization of the final product would rely on standard analytical techniques. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight of the synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) would be essential for structural elucidation and confirmation of the stereochemistry of the newly formed chiral centers within the hydroxyethylene bridge.

Interactive Data Table: Proposed Characterization Data for Phe-ψ[CH(OH)CH₂]-His-Phe

TechniqueParameterExpected Value/Observation
¹H NMR (500 MHz, DMSO-d₆)δ (ppm)Aromatic protons (Phe, His): 7.0-8.5 ppm; α-protons: 3.5-4.5 ppm; CH(OH): 3.8-4.2 ppm; CH₂ (isostere): 1.5-2.5 ppm
Coupling Constants (J)³J(Hα, Hβ) for amino acid residues: ~5-8 Hz; Vicinal couplings within the isostere bridge to confirm stereochemistry.
Key Correlations (COSY/NOESY)Correlation between the CH(OH) proton and the adjacent CH₂ and CH protons of the isostere backbone. NOE between Phe and His side chains to probe conformation.
¹³C NMR (125 MHz, DMSO-d₆)δ (ppm)Carbonyl carbons: ~170-175 ppm; Aromatic carbons: 120-140 ppm; Cα carbons: ~50-60 ppm; C(OH) carbon: ~70 ppm.
DEPT/HSQCConfirmation of CH, CH₂, and CH₃ groups.
High-Resolution Mass Spectrometry (HRMS-ESI)[M+H]⁺Calculated mass for C₂₄H₂₉N₅O₄ + H⁺ to be confirmed with the observed m/z value within a narrow mass error range (e.g., ± 5 ppm).

Mechanistic Biochemical and Enzymatic Studies Involving Phe His Phe and Peptide Interactions

Enzymatic Hydrolysis and Degradation Pathways

The breakdown of peptides by enzymes is a fundamental biological process. The following subsections examine the specific mechanisms and stability of Phe-His-Phe and related peptides in the presence of various enzymes.

Pepsin, a primary digestive enzyme, demonstrates a preference for cleaving peptide bonds involving hydrophobic, particularly aromatic, amino acids like Phenylalanine (Phe) at the P1 and P1' positions. beilstein-journals.orgexpasy.orgebi.ac.uk This specificity is more pronounced at a highly acidic pH of 1.3, where pepsin almost exclusively targets Phe and Leucine (B10760876) at the P1 position. expasy.org The presence of certain amino acids in proximity to the cleavage site can influence the rate of hydrolysis. For instance, Proline in the P4 and P3 positions can have a favorable effect on cleavage. expasy.org

Kinetic studies on various peptide substrates have been instrumental in elucidating the mechanism of pepsin action. Research on the hydrolysis of substrates such as Ac-Phe-Trp and Z-His-Phe-Trp, which are cleaved at the Phe-Trp bond, has helped to distinguish between different kinetic models. nih.gov The noncompetitive inhibition of pepsin-catalyzed hydrolysis by analogs like Ac-Phe provides insights into the binding of inhibitors to both the free enzyme and the enzyme-substrate complex. nih.gov Furthermore, studies on the pepsin-catalyzed cleavage of Cbzo-His-Phe-Phe-OMe have contributed to understanding the kinetics of this enzyme. uchicago.edu

It is important to note that while pepsin can cleave peptides containing this compound, the precise kinetics and cleavage sites would depend on the full sequence of the peptide and the experimental conditions, such as pH. expasy.orgnih.gov

The stability of peptides against degradation by proteolytic enzymes is a critical factor in their biological activity and therapeutic potential. americanpeptidesociety.org Several factors influence this stability, including the peptide's amino acid sequence, length, and conformation. americanpeptidesociety.org Peptides rich in hydrophobic amino acids are often more resistant to enzymatic degradation. americanpeptidesociety.org

Strategies to enhance peptide stability include:

Incorporation of D-amino acids: Replacing naturally occurring L-amino acids with their D-enantiomers makes peptides less recognizable to proteases, thereby increasing their half-life. americanpeptidesociety.orgconicet.gov.ar

Cyclization: Creating a cyclic structure by forming a covalent bond between the N- and C-termini can increase structural rigidity and reduce susceptibility to protease cleavage. americanpeptidesociety.org

Chemical Modifications: Attaching molecules like polyethylene (B3416737) glycol (PEGylation) can protect peptides from enzymatic attack. americanpeptidesociety.org

Studies on tripeptides have shown varying degrees of stability. For example, certain tripeptides have demonstrated partial stability against pancreatin, which contains trypsin and chymotrypsin. researchgate.net The stability of peptides can also be influenced by their structural features; for instance, peptides that form stable secondary structures like alpha-helices or beta-sheets tend to be more resistant to degradation. americanpeptidesociety.org Computer simulations have been used to study the interaction between antimicrobial tripeptides and chymotrypsin, revealing that stable peptides may have structural features that hinder their optimal orientation for cleavage. uit.no

In vitro kinetic analysis is a crucial tool for understanding the rate and mechanism of peptide degradation by enzymes. Such studies typically involve incubating the peptide with a specific protease and measuring the decrease in the peptide concentration or the appearance of degradation products over time. frontiersin.org

Kinetic parameters, such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat), can be determined to quantify the enzyme's efficiency in hydrolyzing the peptide. uchicago.edupnas.org For example, kinetic studies of pepsin-catalyzed hydrolysis have been performed on various substrates to determine these parameters. pnas.orgnih.gov The rate of degradation can be influenced by factors like enzyme concentration, substrate concentration, pH, and temperature. frontiersin.orgresearchgate.netnih.gov

Different analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are employed to monitor the degradation process and identify the resulting fragments. conicet.gov.artandfonline.comtandfonline.com These analyses provide valuable information on the specific cleavage sites within the peptide.

The degradation kinetics of tripeptides have been studied in various contexts. For instance, the degradation of collagen tripeptides has been examined in rat plasma, revealing the appearance of both tripeptides and their dipeptide metabolites. tandfonline.comtandfonline.com The stability of a diketopiperazine derived from the tripeptide Phe-Asp-GlyOH has also been investigated under different pH and temperature conditions, with a kinetic model developed to describe the complex degradation pathways. researchgate.netnih.gov

Table 1: Factors Influencing In Vitro Peptide Degradation Kinetics

Factor Description
Enzyme Concentration Higher enzyme concentrations generally lead to faster degradation rates. frontiersin.org
Substrate Concentration Affects the reaction rate, often following Michaelis-Menten kinetics.
pH Can significantly impact enzyme activity and substrate stability. researchgate.netnih.gov
Temperature Affects the rate of enzymatic reactions and chemical stability. researchgate.netnih.gov
Peptide Sequence The specific amino acid sequence determines susceptibility to different proteases. americanpeptidesociety.org

| Peptide Modifications | Modifications like D-amino acid substitution or cyclization can enhance stability. americanpeptidesociety.org |

Enzyme Inhibition and Allosteric Modulation by this compound Derivatives

Peptides and their derivatives can act as modulators of enzyme activity, either by directly inhibiting the active site or by binding to an allosteric site and altering the enzyme's conformation and function.

Protease inhibitors are a critical class of therapeutic agents, particularly in antiviral therapy. wikipedia.org Many of these inhibitors are peptide or peptidomimetic compounds designed to mimic the natural substrate of the viral protease, thereby blocking its activity and preventing viral replication. acs.orgnih.gov

For example, inhibitors of the HIV-1 protease are often designed based on the transition state of the substrate. asm.org The unique cleavage sites of some viral proteases, such as those involving Phe-Pro, can be exploited to design highly selective inhibitors. nih.gov Tripeptide aldehydes have been synthesized and evaluated as inhibitors of flaviviral proteases like dengue and West Nile virus NS2B-NS3 protease. nih.gov Similarly, di- and tripeptide inhibitors have been developed to target the SARS-CoV-2 main protease (Mpro). acs.org These inhibitors often mimic the substrate recognition sequence of the protease. acs.org

The mechanism of inhibition can vary. Some inhibitors bind non-covalently to the active site, competing with the natural substrate. Others may form a covalent bond with a key catalytic residue, leading to irreversible inhibition. acs.org The effectiveness of these inhibitors is typically quantified by their inhibitory concentration (IC50) or inhibition constant (Ki). acs.orgnih.gov

Table 2: Examples of Tripeptide-based Viral Protease Inhibitors

Virus Protease Target Inhibitor Type Reference
HIV-1 HIV-1 Protease Peptidomimetic asm.org
Dengue Virus NS2B-NS3 Protease Tripeptide Aldehyde nih.gov
West Nile Virus NS2B-NS3 Protease Tripeptide Aldehyde nih.gov

Allosteric regulation occurs when a molecule binds to a site on an enzyme distinct from the active site, causing a conformational change that alters the enzyme's activity. nih.gov This mode of regulation offers the potential for greater specificity compared to active site inhibitors. nih.gov

Small molecules, including peptides, can act as allosteric modulators of proteases and other enzymes. nih.govresearchgate.net For instance, small peptides that mimic natural allosteric effectors can modulate protease function. nih.govresearchgate.net The binding of an allosteric modulator can either enhance (positive allosteric modulator, PAM) or inhibit (negative allosteric modulator, NAM) the enzyme's activity. researchgate.net

Research has shown that peptides can allosterically regulate various enzymes. For example, the binding of a peptide to a distal site on insulin-degrading enzyme (IDE) can lead to allosteric activation. plos.org In the case of the calcium-sensing receptor (CaSR), a G protein-coupled receptor, L-amino acids such as L-Phe can act as positive allosteric modulators, enhancing the receptor's sensitivity to calcium. pnas.orgnih.gov This suggests that Phe-containing peptides could potentially interact with allosteric sites on certain enzymes.

The development of allosteric modulators is an active area of drug discovery, as they can provide a more nuanced control over enzyme activity than traditional competitive inhibitors. researchgate.net

Theoretical and Computational Investigations of Phe His Phe Systems

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a cornerstone of computational biology, enabling the study of the physical movements of atoms and molecules over time. For peptides like Phe-His-Phe, MD simulations at different resolutions—coarse-grained and atomistic—provide a comprehensive picture of their dynamic behavior and assembly processes.

Coarse-Grained Molecular Dynamics for Peptide Assemblies

Coarse-grained (CG) molecular dynamics simplifies the system by grouping atoms into larger, pseudo-atomic particles, allowing for the simulation of larger systems over longer timescales than accessible with all-atom models. This approach is particularly well-suited for studying the self-assembly of peptides into larger aggregates.

In studies of amphiphilic peptides containing aromatic residues like Phenylalanine and Histidine, CG-MD simulations have revealed hierarchical assembly mechanisms. nih.govacs.org For instance, simulations of peptides with aromatic cores show that they first form small stacks, driven by the alignment of the aromatic groups, which then coalesce into larger elliptical aggregates and eventually form extensive branched networks. nih.govacs.org The dynamics of this assembly can be modeled by processes like Smoluchowski coagulation, with rate constants extractable from the simulations to predict aggregation behavior beyond the direct simulation time and length scales. nih.govacs.org

A study using the MARTINI coarse-grained model on an amphiphilic peptide composed of Alanine (B10760859), Phenylalanine, Histidine, and Lysine observed the formation of micelles. acs.org The simulation showed a clear partitioning of residues, with hydrophobic Ala and Phe forming the core, hydrophilic Lys residing in the shell, and the amphiphilic His localizing at the core-shell interface. acs.org This provides microscopic insight into how the distinct chemical nature of each amino acid in a sequence like this compound would dictate its position and role within a self-assembled nanostructure. The process often follows a three-step mechanism: initial aggregation into small clusters, merging of these into larger clusters, and finally, the formation of stable micelles. acs.org

These CG-MD studies are instrumental in developing systematic protocols for designing peptides with tunable optoelectronic or drug delivery properties, where the self-assembly into well-defined nanostructures is critical. acs.orgrsc.org

Atomistic Simulations of Peptide Interactions and Dynamics

Atomistic, or all-atom, MD simulations provide a high-resolution view of peptide dynamics, retaining all atoms in the system, including explicit water and ions. researchgate.net This level of detail is crucial for understanding the specific interactions, conformational changes, and environmental effects that govern peptide behavior.

Atomistic simulations of peptides containing Phe and His have been used to explore pH-dependent conformational changes. pnas.org For example, in the C peptide, simulations revealed two distinct interaction modes between Phe-8 and His-12: a non-specific aromatic ring contact at pH 8 and a more specific backbone-to-side-chain electrostatic interaction at pH 5. pnas.org This latter interaction was found to stabilize partial helical structures, demonstrating how environmental pH can modulate the interplay between aromatic and charged residues. pnas.org

Furthermore, atomistic simulations are used to characterize the folding dynamics and stability of peptide secondary structures. oncotarget.com For small peptides that might appear disordered in solution, simulations can reveal transient but stable conformations, such as turns and helices, stabilized by a network of hydrogen bonds and specific side-chain interactions like CH-π interactions between aromatic residues and proline. oncotarget.com Replica exchange molecular dynamics, an advanced sampling technique, has been employed to study the conformational preferences of peptides at interfaces, showing that even short sequences can fold into structures like β-hairpins. mpg.de These detailed simulations provide a molecular basis for understanding how sequences containing Phe and His contribute to the structural integrity and function of larger proteins.

Quantum Chemical (QM) Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, offer the most accurate methods for studying molecular structures, energies, and interactions. They are essential for understanding the fundamental nature of the forces driving peptide behavior.

Interaction Energy Calculations for Phe-His-Pairs and Polar Hydrogen-π Interactions

The interaction between the aromatic side chains of Phenylalanine and Histidine is a complex mix of π-π stacking, cation-π, and hydrogen-bonding interactions. The protonation state of the Histidine imidazole (B134444) ring, which is dependent on the local pH, is a critical determinant of the interaction's nature and strength. acs.org

Quantum chemical calculations have been used to quantify the binding energies of His-Phe pairs in various geometries and protonation states. acs.org These studies show that both neutral Histidine (His⁰) and protonated Histidine (His⁺) participate robustly in interactions with Phenylalanine. Notably, the cation-π interaction between His⁺ and Phe is stronger than the π-π interaction involving His⁰. acs.org The most stable configurations for His-Phe pairs are found in stacked (π-π) or CH-π geometries, regardless of the protonation state of Histidine. acs.org

High-level QM methods, such as Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)), have been used to calculate the energies of polar hydrogen-π (Hp-π) interactions between amino acid side chains. researchgate.net In the case of a His-Phe pair, the polar hydrogen on the Histidine ring can interact favorably with the π-electron cloud of the Phenylalanine ring. These interaction energies are significant, often in the range of 10 to 30 kJ/mol, making them comparable to or even stronger than conventional hydrogen bonds. researchgate.net Unlike electrostatic interactions, Hp-π interactions are less affected by the surrounding solvent, making them a robust stabilizing force in diverse environments. researchgate.net

Below is a table summarizing typical interaction energies for different types of interactions involving Phenylalanine and Histidine, derived from quantum chemical studies. acs.orgscispace.comjst.go.jp

Interaction TypeInteracting PairTypical Interaction Energy (kcal/mol)Method
Cation-πHis⁺ – Phe-12 to -20CCSD(T), MP2
π-π StackingHis⁰ – Phe-2.2 to -5.0CCSD, FMO
CH-πHis – Phe-2.0 to -4.5QM Calculations
Salt BridgeHis⁺ – Asp⁻/Glu⁻-21 to -26CCSD(T)

Table 1: Representative Interaction Energies from Quantum Chemical Calculations. Note: Energies are highly dependent on the specific geometry and computational method.

Conformational Energy Landscapes and Stability Predictions

The biological function of a peptide is intrinsically linked to its three-dimensional structure, which is in turn dictated by its conformational energy landscape. This landscape represents the energy of the molecule as a function of its geometric parameters, such as torsional angles (e.g., φ, ψ, χ).

Quantum mechanics can be used to calculate the potential energy surfaces for the rotation of side-chain torsions (χ1, χ2) in dipeptides, providing a view of the intrinsic conformational preferences of each amino acid. acs.org For Phenylalanine, these calculations show distinct energy minima corresponding to preferred rotameric states. acs.org Comparing these QM energy surfaces with conformational distributions from high-resolution protein crystal structures reveals that for hydrophobic residues like Phe, the intrinsic energetics strongly dictate the observed side-chain orientations. acs.org For a residue like Histidine, which is polar, the protein environment plays a more significant role in stabilizing conformations that may not be the most intrinsically favored. acs.org

Computational methods are also being developed to predict entire protein energy landscapes. nih.gov While deep learning models like AlphaFold2 have revolutionized single-structure prediction, their ability to map the full landscape of alternative conformations is still an active area of research. nih.govbiorxiv.org For flexible peptides, methods that can directly sample from the conformational space are being developed to better recapitulate experimental peptide ensembles. biorxiv.org Understanding the energy landscape of a tripeptide like this compound is crucial for predicting its folded structure, stability, and propensity to aggregate.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. biorxiv.org For peptides, QSAR models can predict activity based on descriptors derived from the amino acid sequence.

The general approach involves several steps:

Data Set Generation: A series of related peptides with measured biological activities is compiled. mdpi.comresearchgate.net

Descriptor Calculation: Numerical descriptors representing the physicochemical properties or 3D structure of the peptides are calculated.

Model Building: A mathematical model is created using statistical methods like multiple linear regression (MLR) to link the descriptors to the activity. mdpi.comresearchgate.net

Validation: The model's predictive power is rigorously tested using internal and external validation techniques. researchgate.net

Molecular Docking and Binding Site Analysis

Molecular docking and binding site analysis are computational techniques used to predict the preferred orientation of a molecule when bound to a second, typically a protein, to form a stable complex. These methods are crucial for understanding the structural basis of molecular recognition, analyzing intermolecular interactions, and guiding the design of new therapeutic agents. For the tripeptide this compound, these investigations focus on how its constituent amino acid residues, Phenylalanine and Histidine, interact with protein binding pockets.

While specific molecular docking studies detailing the binding of the complete this compound tripeptide to a particular protein target are not extensively documented in the reviewed literature, a wealth of computational research exists on the fundamental interactions between its component residues, Phenylalanine (Phe) and Histidine (His). These theoretical studies provide critical insights into the types of interactions that would govern the binding of this compound to a target protein.

The interactions are largely dictated by the aromatic nature of Phenylalanine's benzene (B151609) ring and the versatile imidazole ring of Histidine. The protonation state of the Histidine residue, which is dependent on the pH of the environment, plays a pivotal role in the nature of these interactions. nih.govacs.org At physiological pH, Histidine can exist in a neutral (His⁰) or a protonated, positively charged state (His⁺), enabling a diverse range of binding modes. nih.govacs.org

Research Findings from Computational Models

Quantum chemical calculations and analyses of protein structures have quantified the energetics of various interactions involving Histidine and Phenylalanine. These studies model the fundamental forces that would be at play in a this compound binding event. The primary interactions include:

π-π Stacking: This occurs between the aromatic rings of a neutral Histidine (His⁰) and a Phenylalanine residue. These interactions are a significant contributor to binding affinity. nih.govacs.org

Cation-π Interactions: When Histidine is protonated (His⁺), it can form a strong, non-covalent interaction with the electron-rich π-face of a Phenylalanine ring. nih.govplos.org These interactions are generally stronger than π-π stacking and less affected by the solvent environment. plos.org

NH···π Hydrogen Bonds: The imidazole ring of Histidine can act as a hydrogen bond donor (via its N-H group) to the π-face of Phenylalanine's benzene ring. acs.org

CH–π Interactions: These weaker interactions can also occur between the C-H bonds of one ring and the π-face of the other. nih.gov

Computational studies have determined the mean binding energies for these specific pairwise interactions, which are essential for interpreting the results of any molecular docking simulation of the full this compound peptide.

Interacting PairInteraction TypeMean Binding Energy (kcal/mol)Reference
His⁰–Pheπ-π Stacking-3.1 nih.govacs.org
His⁺–PheCation-π Stacking-4.1 nih.govacs.org
His⁺–PheCation-π (General)-3.9 nih.gov

The data clearly show that the protonation state of Histidine significantly influences the strength of the interaction. The binding energy for the cation-π interaction between protonated Histidine (His⁺) and Phenylalanine is approximately 30% stronger than the π-π stacking interaction involving neutral Histidine (His⁰). nih.govacs.org This pH-dependent switch is a critical factor in the biological activity of histidine-containing peptides, as it can modulate binding affinity and specificity within different cellular compartments or physiological states. nih.gov

In a typical binding site analysis for this compound, computational tools would identify key amino acid residues in the target protein that form these stabilizing contacts. For instance, the two Phenylalanine residues of the tripeptide would likely seek out hydrophobic pockets and engage in aromatic stacking or hydrophobic interactions. The central Histidine residue, with its ability to act as both a hydrogen bond donor and acceptor and to participate in strong electrostatic interactions when protonated, would be crucial for anchoring the peptide and determining its specific orientation within the binding site. rcsb.orgembl.de

For example, studies on related peptides show that the terminal amine and carboxyl groups, along with the side chains, form a network of hydrogen bonds and hydrophobic contacts that stabilize the complex. In silico analysis of the dipeptide His-Phe binding to the enzyme Dipeptidyl Peptidase IV (DPP-IV), for instance, revealed specific interactions within the enzyme's active site that contribute to its inhibitory activity. researchgate.net While this is a dipeptide, the principles of interaction involving the His and Phe residues are directly applicable to understanding the potential binding of this compound.

Emerging Research Directions and Future Perspectives in Phe His Phe Peptide Science

Advanced Strategies for Peptide Design and Engineering

The design and engineering of peptides like Phe-His-Phe are moving beyond simple amino acid substitution. Advanced strategies are being employed to enhance their stability, bioactivity, and functionality.

One key approach is the incorporation of non-natural or modified amino acids. nih.gov This can include using D-amino acids instead of the natural L-amino acids to increase resistance to proteolytic degradation. nih.govacs.org For instance, the substitution with D-amino acids can enhance the stability of self-assembling peptide hydrogels. acs.org Another strategy involves chemical modifications such as N-terminal acetylation or C-terminal amidation to neutralize charges and improve stability. genscript.com

Furthermore, the concept of "peptide fragment engineering" allows for the enhancement of therapeutic properties by modifying the peptide's hydrophobicity, charge, and cleavage sites. mdpi.com Cyclization is another powerful technique to create more rigid and stable peptide structures, which can lead to improved duration of action and bioavailability. rsc.org These strategies are instrumental in overcoming the inherent limitations of natural peptides as therapeutic agents. nih.gov

StrategyDescriptionPotential Benefit for this compound
D-Amino Acid Substitution Replacing L-amino acids with their D-isomers.Increased proteolytic stability. nih.govacs.orgacs.org
Terminal Modifications Acetylation of the N-terminus or amidation of the C-terminus.Enhanced stability and altered charge. genscript.com
Fragment Engineering Modifying hydrophobicity, charge, and cleavage sites.Improved therapeutic index and cell selectivity. mdpi.com
Cyclization Forming a cyclic peptide structure.Increased rigidity, stability, and bioavailability. rsc.org
Incorporation of Non-natural Amino Acids Introducing amino acids not found in nature.Reduced immunogenicity and enhanced stability. nih.gov

Development of Novel Biomaterials and Nanostructures from Self-Assembling Peptides

The self-assembly of short peptides, particularly those containing the Phe-Phe motif, into well-ordered nanostructures is a rapidly advancing field. mdpi.commdpi.com These peptides can form a variety of structures, including nanofibers, nanotubes, and hydrogels, driven by non-covalent interactions like hydrogen bonding, hydrophobic interactions, and π-π stacking. mdpi.combeilstein-journals.org

The resulting biomaterials have significant potential in various biomedical applications. rsc.org For example, peptide-based hydrogels can serve as scaffolds for 3D cell culture and tissue engineering, mimicking the extracellular matrix. acs.orgbeilstein-journals.org They are also being explored for drug delivery, where they can encapsulate and provide controlled release of therapeutic agents. acs.orgmdpi.com The self-assembly process itself can be influenced by environmental factors such as pH, offering a route to stimuli-responsive materials. acs.orggoogle.com The inherent biocompatibility of peptides makes these materials particularly attractive for in vivo applications. nih.gov

NanostructureFormation PrinciplePotential Application
Nanofibers/Nanotubes Self-assembly driven by π-π stacking and hydrogen bonds. mdpi.combeilstein-journals.orgTemplates for nanowires, drug delivery vehicles. mdpi.com
Hydrogels Entanglement of self-assembled nanofibers to trap water. acs.orgbeilstein-journals.org3D cell culture, tissue engineering, controlled drug release. acs.orgbeilstein-journals.org
Nanosheets/Ribbons Sequence-specific interactions and environmental cues. mdpi.comBiosensors, advanced materials. mdpi.com

Innovative Computational Methodologies for Peptide Research

Computational methods are playing an increasingly vital role in peptide research, from design and discovery to understanding their interactions and functions. tandfonline.com Molecular dynamics simulations, for instance, are used to investigate the structural motifs and forces that drive peptide self-assembly. mdpi.com These simulations can provide insights into how factors like solvent and electric fields influence the formation of nanostructures. mdpi.com

For peptide design, computational approaches can explore vast sequence and conformational spaces to identify candidates with desired properties. tandfonline.com Quantitative Structure-Activity Relationship (QSAR) modeling can be used to predict the biological activity of novel peptide analogs based on their physicochemical properties. mdpi.com Furthermore, molecular docking simulations help to predict the binding interactions between a peptide and its biological target, which is crucial for rational drug design. nih.gov The continuous development of more accurate and efficient computational algorithms is expected to accelerate the pace of peptide research significantly. tandfonline.commdpi.com

Computational MethodApplication in this compound Research
Molecular Dynamics (MD) Simulations Studying the dynamics of self-assembly and conformational stability. mdpi.com
Molecular Docking Predicting the binding mode and affinity to biological targets. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Predicting the biological activity of new this compound analogs. mdpi.com
Peptide Design Algorithms Exploring sequence space to design peptides with specific functions. tandfonline.com

Q & A

Q. Table 1: Critical Parameters for Reproducible Synthesis

ParameterOptimal RangeValidation Method
Coupling Time45–60 minHPLC retention time
Deprotection pH2.5–3.0 (TFA)NMR spectroscopy
Purity Threshold≥95%HPLC/UV (214 nm)

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Answer:
Contradictions often arise from variability in experimental design, such as:

  • Concentration ranges : In vitro vs. in vivo models may use non-overlapping doses (e.g., µM vs. nM) .
  • Assay conditions : Buffer composition (e.g., presence of divalent cations) impacts metal-binding tripeptides like this compound .
  • Statistical rigor : Apply meta-analysis frameworks (e.g., random-effects models) to aggregate data and identify outliers .

Q. Methodological Recommendations :

  • Replicate assays under standardized conditions (e.g., ISO 17025 guidelines).
  • Cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .

Basic: What spectroscopic techniques are essential for characterizing this compound’s structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 2D 1H^1H-13C^13C HSQC confirms backbone conformation and His imidazole protonation states .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ = 426.2 Da) and detects side products .
  • Circular Dichroism (CD) : Assesses secondary structure in solution (e.g., pH-dependent α-helix propensity) .

Advanced: How can computational modeling enhance the understanding of this compound’s interaction with biological targets?

Answer:
Molecular dynamics (MD) simulations and docking studies (e.g., AutoDock Vina) predict binding modes to enzymes like ACE or metalloproteases. Key steps:

  • Model Validation : Align simulations with crystallographic data (PDB entries) .
  • Free Energy Calculations : Use MM/GBSA to quantify binding affinities and compare with experimental IC50 values .
  • Limitations : Address force field inaccuracies in protonation state modeling (e.g., His tautomerism) by integrating experimental pH data .

Basic: What are the best practices for assessing this compound’s stability under physiological conditions?

Answer:

  • Accelerated Stability Testing : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS over 72 hours .
  • Oxidative Stress : Add H2O2 (0.1–1 mM) to simulate in vivo oxidative environments.
  • Data Reporting : Use Arrhenius plots to extrapolate shelf-life and tabulate half-lives under varying conditions .

Advanced: How should researchers design experiments to evaluate this compound’s role in modulating enzyme kinetics?

Answer:

  • Kinetic Assays : Use Michaelis-Menten plots with varying substrate concentrations (e.g., 0.1–10× Km) and measure inhibition type (competitive vs. non-competitive) .
  • Control Groups : Include scrambled peptide sequences (e.g., Phe-Phe-His) to rule out nonspecific effects.
  • Statistical Power : Predefine sample size (n ≥ 3) using G*Power software (α = 0.05, β = 0.2) .

Basic: What analytical techniques are suitable for quantifying this compound in complex biological matrices?

Answer:

  • LC-MS/MS : Multiple reaction monitoring (MRM) transitions (e.g., 426.2 → 120.1) enhance specificity in serum/plasma .
  • Calibration Curves : Use matrix-matched standards to correct for ion suppression/enhancement.
  • Validation Metrics : Report recovery rates (85–115%), LOD (≤1 ng/mL), and LOQ (≤5 ng/mL) per ICH guidelines .

Advanced: How can researchers address the challenge of peptide aggregation in this compound studies?

Answer:

  • Dynamic Light Scattering (DLS) : Monitor aggregation in real-time under varying pH/temperature .
  • Preventive Measures : Add surfactants (e.g., Tween-20) or use lyophilization with cryoprotectants (trehalose) .
  • Data Interpretation : Distinguish between amorphous aggregates and fibrils via TEM or Thioflavin T assays .

Q. Guidelines for Authors :

  • Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating research questions .
  • Adhere to journal-specific requirements for data presentation (e.g., Pharmaceutical Research’s table formatting) .
  • Reference primary literature and avoid non-academic sources (e.g., benchchem.com ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.